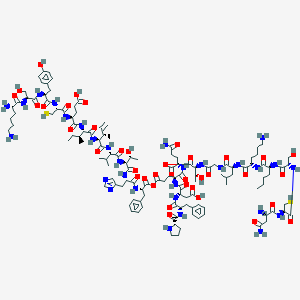
Ach-AS-receptor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The acetylcholine receptor (AchR) is a protein that is found on the surface of cells in the nervous system and muscle tissue. The AchR is responsible for transmitting signals between neurons and muscle cells, which allows for movement and communication within the body. The AchR is a complex molecule that is made up of several subunits, each of which plays a different role in the receptor's function.
作用機序
The Ach-AS-receptor works by binding to the neurotransmitter acetylcholine, which is released by neurons in the nervous system. When acetylcholine binds to the Ach-AS-receptor, it causes a conformational change in the receptor that allows ions to flow through the membrane. This ion flow is what allows for the transmission of signals between neurons and muscle cells.
Biochemical and Physiological Effects:
The Ach-AS-receptor has a number of biochemical and physiological effects on the body. One of the most important effects is its role in muscle contraction. When acetylcholine binds to the Ach-AS-receptor on muscle cells, it triggers a series of events that ultimately lead to muscle contraction. The Ach-AS-receptor also plays a role in the regulation of heart rate and blood pressure.
実験室実験の利点と制限
The Ach-AS-receptor is a valuable tool for researchers studying the nervous system and muscle tissue. It can be used to study the effects of different drugs and chemicals on these systems, and it can also be used to develop new therapies for diseases and disorders that affect these systems. However, there are limitations to using the Ach-AS-receptor in lab experiments, as it is a complex molecule that is difficult to manipulate and study.
将来の方向性
There are many future directions for research on the Ach-AS-receptor. One area of interest is the development of new drugs that target the Ach-AS-receptor for therapeutic purposes. Researchers are also interested in studying the structure and function of the Ach-AS-receptor in more detail, in order to better understand how it works and how it can be manipulated. Additionally, researchers are interested in studying the role of the Ach-AS-receptor in diseases and disorders of the nervous system and muscle tissue, in order to develop new treatments and therapies.
合成法
The synthesis of the Ach-AS-receptor is a complex process that involves the production and assembly of several different subunits. The exact method of synthesis is not fully understood, but it is known that the subunits are produced in different locations within the cell and then transported to the cell surface where they are assembled into the final receptor.
科学的研究の応用
The Ach-AS-receptor has been the subject of extensive scientific research due to its importance in the nervous system and muscle tissue. Researchers have studied the structure and function of the Ach-AS-receptor in order to better understand how it works and how it can be manipulated for therapeutic purposes.
特性
CAS番号 |
134152-16-2 |
|---|---|
製品名 |
Ach-AS-receptor |
分子式 |
C124H188N30O38S2 |
分子量 |
2771.1 g/mol |
IUPAC名 |
(4S)-5-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S)-5-amino-1-[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]oxy-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C124H188N30O38S2/c1-12-15-32-76(136-114(180)88(58-156)147-117(183)89(59-193)148-103(169)74(128)53-92(130)161)106(172)135-77(33-23-25-46-126)107(173)140-81(48-62(4)5)104(170)133-56-93(162)150-101(67(11)158)124(190)192-122(188)80(39-42-91(129)160)139-108(174)79(137-113(179)85(54-95(165)166)143-110(176)82(49-68-27-18-16-19-28-68)141-105(171)75-34-26-47-132-75)41-44-96(167)191-123(189)86(51-69-29-20-17-21-30-69)145-112(178)84(52-71-55-131-61-134-71)144-121(187)100(66(10)157)154-118(184)97(63(6)7)151-119(185)99(65(9)14-3)153-120(186)98(64(8)13-2)152-109(175)78(40-43-94(163)164)138-116(182)90(60-194)149-111(177)83(50-70-35-37-72(159)38-36-70)142-115(181)87(57-155)146-102(168)73(127)31-22-24-45-125/h14,16-21,27-30,35-38,55,61-67,71,73-90,97-101,132,155-159,193-194H,3,12-13,15,22-26,31-34,39-54,56-60,125-128H2,1-2,4-11H3,(H2,129,160)(H2,130,161)(H,133,170)(H,135,172)(H,136,180)(H,137,179)(H,138,182)(H,139,174)(H,140,173)(H,141,171)(H,142,181)(H,143,176)(H,144,187)(H,145,178)(H,146,168)(H,147,183)(H,148,169)(H,149,177)(H,150,162)(H,151,185)(H,152,175)(H,153,186)(H,154,184)(H,163,164)(H,165,166)/t64-,65-,66+,67+,71?,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,97-,98-,99-,100-,101-/m0/s1 |
InChIキー |
UQWBHSWSLFYVPG-ZMGANZJUSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)C=C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)N |
SMILES |
CCCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C=C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)N)N |
正規SMILES |
CCCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C=C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)N)N |
同義語 |
acetylcholine receptor alpha-subunit (125-148) acetylcholine receptor alpha-subunit (Lys(125)-Thr(148)) ACH receptors alpha-subunit (125-148) ACH-AS-receptor receptor, acetylcholine, alpha-subunit (125-148) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



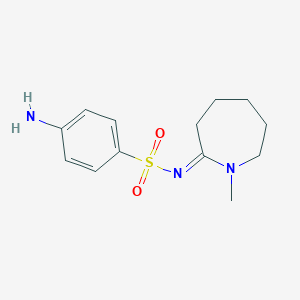
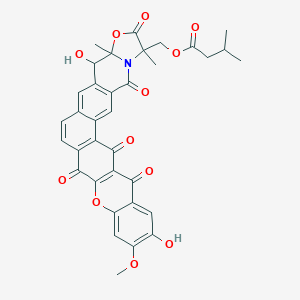
![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)


![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
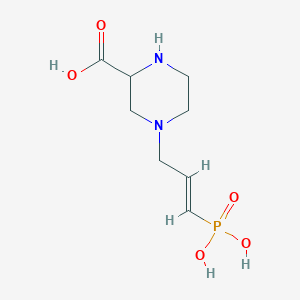
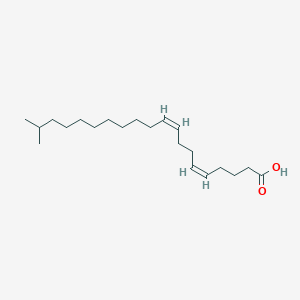
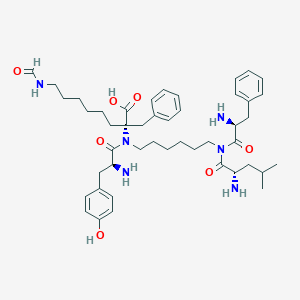


![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)